molecular formula C9H6ClF4NO2 B1519297 2,2,2-Trifluoroethyl 3-chloro-2-fluorophenylcarbamate CAS No. 1087798-10-4

2,2,2-Trifluoroethyl 3-chloro-2-fluorophenylcarbamate

Cat. No. B1519297
M. Wt: 271.59 g/mol
InChI Key: NVBDUMBAQSTUQI-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 3-chloro-2-fluorophenylcarbamate (TFC) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a drug for treating certain medical conditions. TFC is a relatively stable compound, making it an ideal choice for a wide range of laboratory experiments.

Scientific Research Applications

  • 2,2,2-Trifluoroethyl Chloroformate

    • Application: This compound is used as a reagent in organic synthesis .
    • Results: The outcomes would vary depending on the specific reaction. In general, this reagent can be used to introduce the trifluoroethyl group into a molecule .
  • 2,2,2-Trifluoroethyl Trifluoroacetate

    • Application: This compound has been used in the preparation of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate .
    • Results: The product of the reaction would be a molecule containing the trifluoroethyl group .
  • 2,2,2-Trifluoroethyl Trifluoromethanesulfonate

    • Application: This is a powerful trifluoroethylating agent useful for the synthesis of fluorinated amino acids .
    • Method: It is used as a reagent in the enantioselective preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides to give nitrophenylalanines .
    • Results: The result is the formation of cyclic N-aryl hydroxamic acids .
  • Poly(2,2,2-trifluoroethyl acrylate)
    • Application: This polymer is used in photonics applications such as optical waveguides and ophthalmic devices .
    • Results: The outcomes would vary depending on the specific device. In general, this polymer can be used to create devices with unique refractive index characteristics and good optical clarity .
  • 2,2,2-Trifluoroethyl Trifluoromethanesulfonate

    • Application: This is a powerful trifluoroethylating agent useful for the synthesis of fluorinated amino acids .
    • Method: It is used as a reagent in the enantioselective preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides to give nitrophenylalanines .
    • Results: The result is the formation of cyclic N-aryl hydroxamic acids .
  • Poly(2,2,2-trifluoroethyl acrylate)

    • Application: This polymer is used in photonics applications such as optical waveguides and ophthalmic devices .
    • Results: The outcomes would vary depending on the specific device. In general, this polymer can be used to create devices with unique refractive index characteristics and good optical clarity .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-chloro-2-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF4NO2/c10-5-2-1-3-6(7(5)11)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBDUMBAQSTUQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701197988
Record name 2,2,2-Trifluoroethyl N-(3-chloro-2-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl 3-chloro-2-fluorophenylcarbamate

CAS RN

1087798-10-4
Record name 2,2,2-Trifluoroethyl N-(3-chloro-2-fluorophenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087798-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl N-(3-chloro-2-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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